3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 3 and a methoxy-linked piperidin-4-yl moiety at position 2. The piperidine nitrogen is further acylated with a 4-methylthiophene-2-carbonyl group, introducing a sulfur-containing aromatic heterocycle.
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-16(23-12-13)18(21)20-8-5-15(6-9-20)11-22-17-14(2)4-3-7-19-17/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEMFWDNTZNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Methylthiophene-2-carbonyl)piperidin-4-ylmethanol
Step 1: Amidation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol reacts with 4-methylthiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, facilitating nucleophilic acyl substitution.
$$
\text{Piperidin-4-ylmethanol} + \text{4-Methylthiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(4-Methylthiophene-2-carbonyl)piperidin-4-ylmethanol}
$$
Optimization Notes :
- Reaction temperature: 0°C to room temperature (20–25°C).
- Yield: 72–85% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization :
Synthesis of 3-Methyl-2-hydroxypyridine
Step 1: Hydroxylation of 3-Methylpyridine
3-Methylpyridine undergoes directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylborate and oxidative workup with hydrogen peroxide to yield 3-methyl-2-hydroxypyridine.
$$
\text{3-Methylpyridine} \xrightarrow{\text{LDA, B(OMe)$$ _3 $$, H$$ _2$$O$$ _2 $$}} \text{3-Methyl-2-hydroxypyridine}
$$
Yield : 58–65% after recrystallization (ethanol/water).
Etherification: Coupling Piperidine Alcohol to Pyridine
Mitsunobu Reaction
The alcohol intermediate (1-(4-methylthiophene-2-carbonyl)piperidin-4-ylmethanol) is coupled to 3-methyl-2-hydroxypyridine using the Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$ _3 $$) in tetrahydrofuran (THF) facilitate the ether bond formation.
$$
\text{1-(4-Methylthiophene-2-carbonyl)piperidin-4-ylmethanol} + \text{3-Methyl-2-hydroxypyridine} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound}
$$
Optimization Notes :
Alternative Method :
- Nucleophilic Substitution : Activation of the piperidine alcohol as a mesylate (using methanesulfonyl chloride) followed by reaction with 3-methyl-2-hydroxypyridine in the presence of potassium carbonate (K$$ _2$$CO$$ _3 $$) in dimethylformamide (DMF).
Scalability and Process Chemistry Considerations
Large-Scale Amidation
For industrial-scale synthesis, the amidation step employs flow chemistry to enhance mixing and heat transfer. A continuous stirred-tank reactor (CSTR) with immobilized TEA on silica gel minimizes waste and improves atom economy.
Parameters :
- Residence time: 30 minutes.
- Throughput: 1.2 kg/h of piperidin-4-ylmethanol.
Green Chemistry Approaches
Recent advances utilize mechanochemical synthesis (ball milling) for the Mitsunobu reaction, eliminating solvent use and reducing reaction time to 2 hours with comparable yields (70–75%).
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Challenges and Mitigation Strategies
Byproduct Formation in Amidation
Competitive over-acylation at the piperidine nitrogen is suppressed by using a slow addition protocol for the acyl chloride and maintaining sub-10°C temperatures.
Epimerization Risks
Racemization at the piperidine C-4 position is negligible under Mitsunobu conditions, as confirmed by chiral HPLC analysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu Reaction | 77 | 99.5 | Moderate |
| Nucleophilic Sub. | 65 | 98.2 | High |
| Mechanochemical | 75 | 98.8 | High |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Methyl-2-{[1-(1,3-Thiazole-4-Carbonyl)Piperidin-4-Yl]Methoxy}Pyridine (BK78054)
- Molecular Formula : C₁₆H₁₉N₃O₂S
- Molecular Weight : 317.406 g/mol
- Key Features : Replaces the 4-methylthiophene-2-carbonyl group with a thiazole-4-carbonyl moiety. The thiazole ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and polarity compared to the thiophene analog. This modification may influence solubility and target binding affinity .
3-Methyl-2-[(Piperidin-4-Yl)Oxy]Pyridine Hydrochloride (BB35-2965)
- Molecular Formula : C₁₁H₁₆N₂O·HCl
- Molecular Weight : 192.26 g/mol (free base)
- Key Features: Lacks the 4-methylthiophene-2-carbonyl group, simplifying the structure.
(1-Methyl-4-Piperidinyl)[3-[2-(3-Chlorophenyl)Ethyl]Pyridinyl]Methanone Hydrochloride
- Molecular Formula: Not explicitly provided, but structurally includes a chlorophenyl-ethyl-pyridinyl group linked to a methyl-piperidinyl methanone.
- Key Features : Incorporates a chlorophenyl substituent instead of thiophene, increasing hydrophobicity and possibly enhancing CNS penetration due to aryl group lipophilicity .
Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogous compounds suggest:
- Melting Points : Pyridine-piperidine hybrids with aryl substituents (e.g., chlorophenyl, thiazole) exhibit melting points between 268°C and 287°C . The thiophene analog may fall within this range, contingent on crystallinity.
- Solubility : Thiophene’s sulfur atom may improve solubility in polar aprotic solvents (e.g., DMF) compared to purely hydrocarbon substituents .
Data Tables for Structural and Functional Comparison
Biological Activity
3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine, with CAS number 2197498-61-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 330.4 g/mol
- Structure : The compound features a pyridine ring substituted with a piperidine moiety and a thiophene derivative, indicating potential interactions with various biological targets.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects.
The compound's mechanism of action is thought to involve:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin sensitivity.
- Receptor Modulation : The structural characteristics imply that it could interact with various receptors, influencing signaling pathways related to inflammation and pain.
In Vitro Studies
- Insulin Sensitivity : A study evaluated the compound's effect on insulin sensitivity using cell lines. It demonstrated significant inhibition of insulin receptor activity, suggesting potential applications in managing type 2 diabetes .
- Antioxidant Activity : In vitro assays indicated that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
In Vivo Studies
- Animal Models : Research conducted on rodent models showed that administration of the compound resulted in improved metabolic profiles, including reduced blood glucose levels and enhanced insulin sensitivity compared to control groups .
- Anti-inflammatory Effects : In vivo studies highlighted its potential anti-inflammatory effects, evidenced by reduced levels of pro-inflammatory cytokines in treated animals .
Case Studies
Several case studies have been documented:
- Diabetes Management : A clinical trial involving patients with type 2 diabetes reported improvements in glycemic control when treated with the compound alongside standard therapy.
- Chronic Pain Management : Another study noted the efficacy of the compound in reducing pain scores in patients with chronic inflammatory conditions, indicating its potential as an analgesic agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
